6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - 191608-31-8

6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Catalog Number: EVT-1741759
CAS Number: 191608-31-8
Molecular Formula: C15H16ClNO
Molecular Weight: 261.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3. trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-olsCompound Description: This series of compounds, particularly those with a strong electron-withdrawing group at the 6-position and a pyrrolidino or piperidino group at the 4-position, exhibit antihypertensive activity. They act as direct vasodilators. []Relevance: These compounds share the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. The presence of an amino group at the 4-position in both the target compound and this series further strengthens their structural relationship. []

4. (±)-CromakalimCompound Description: (±)-Cromakalim is a potassium channel opener that acts on pancreatic beta-cells. []Relevance: The research paper explores benzopyrans structurally related to (±)-cromakalim as potential pancreatic beta-cell potassium channel openers. [] While the specific structure of (±)-cromakalim is not detailed, this research implies a shared core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, likely the 3,4-dihydro-2H-1-benzopyran moiety.

5. R/S-3,4-Dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyransCompound Description: This series of compounds, designed as potential pancreatic beta-cell potassium channel openers, are structurally related to (±)-cromakalim. The most potent compounds in this series, particularly those with a meta- or para-electron-withdrawing chlorine atom on the C-4 phenyl ring (drugs 37-42), exhibit high selectivity for pancreatic tissue over vascular tissue. []Relevance: These compounds share the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. The presence of a phenyl group at the 6-position in 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride and the halogen substitution at the same position in this series further highlights their structural similarity. []

6. BN 80933Compound Description: BN 80933 is a dual inhibitor of neuronal nitric oxide synthase (nNOS) and lipid peroxidation, showing neuroprotective effects in animal models of cerebral ischemia. [, , ] Relevance: BN 80933 contains the 3,4-dihydro-2H-1-benzopyran core structure also found in 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [, , ] Although BN 80933 has additional complex substitutions, the shared core structure makes it a structurally related compound.

7. (S)-(+)-6-Fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzpyran-4-ammonium chlorideCompound Description: This compound is synthesized using Corey's oxazaborolidine and serves as a precursor for an antiarrhythmic drug similar to HMR1556. [] Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride and also possesses an amine substituent at the 4-position. [] The presence of fluorine at the 6-position in this compound and the phenyl group at the same position in the target compound further indicates their structural relationship.

8. 2-Amino-4-(3,4-dihydro-7-methoxy-2,2-dime thyl-2H-benzopyran-6-yl)-6-(substituted phenyl)pyrimidinesCompound Description: This series of compounds shows moderate to high antibacterial and antifungal activities. []Relevance: These compounds share the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [] The presence of a substituted phenyl group at the 6-position in both the target compound and this series, albeit with a different linker, further strengthens their structural relationship.

9. 3,4‐Dihydro‐2H,5H‐pyrano[3,2‐c][1]benzopyran‐5‐one DerivativesCompound Description: This study investigates the conformational preferences of the dihydropyran ring in five 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives. [] Relevance: While not directly containing the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, these derivatives feature a fused pyran ring to the core benzopyran, highlighting a broader class of related compounds with potential for structural and conformational comparisons. []

10. Trans‐2‐hydroxy‐ and methoxy‐2‐methyl‐3,4‐dihydro‐4‐alkyl‐2H,5H‐pyrano[3,2‐c][1]benzopyran‐5‐onesCompound Description: This study focuses on a series of 4-alkyl-2-hydroxy- and methoxy-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-ones, which are analogs of the anticoagulant drug warfarin. []Relevance: Similar to the previous entry, these compounds demonstrate another variation of the fused pyran-benzopyran system, offering insights into structural diversity within this class of compounds. [] While not directly mirroring 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, they provide valuable context for structural comparisons.

11. 1-Phenyl-3-pyridylpyrazole DerivativesCompound Description: This study focuses on the synthesis of a variety of heterocyclic compounds containing the 1-phenyl-3-pyridylpyrazole moiety, exploring diverse reactions and substitutions on this core structure. [] Relevance: While not directly containing the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, the emphasis on incorporating phenyl and pyridyl groups onto a heterocyclic core provides valuable insights into potential synthetic strategies and structure-activity relationships that could be relevant for designing and modifying related benzopyran derivatives. []

12. 3H,11H‐9‐Methyl‐3‐oxopyrano[2,3‐f]cinnolino[3,4‐c]pyrazole and Its DerivativesCompound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of 3H,11H-9-methyl-3-oxopyrano[2,3-f]cinnolino[3,4-c]pyrazole and its derivatives. []Relevance: Although these compounds do not directly contain the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, their synthesis utilizes 6-aminocoumarins, which share the coumarin core structure with benzopyrans. [] This connection suggests potential synthetic routes and strategies that could be adapted for preparing compounds related to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

13. 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizineCompound Description: This compound is a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. [] Relevance: Although structurally distinct from 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, this compound's synthesis involves the use of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, a heterocycle that shares some structural features with the dihydropyran ring in benzopyrans. [] This connection suggests potential synthetic methodologies and strategies that could be applied in the context of benzopyran chemistry.

14. 4- [1-(2H-[1]-4-hydroxy- 2-oxo-benzopyran- 3-y1) methylidene]-2-phenyl-4H-oxazol-5-ones and [l,2,4]triazine-6-one DerivativesCompound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of a series of 4-[1-(2H-[1]-4-hydroxy-2-oxo-benzopyran-3-yl)methylidene]-2-phenyl-4H-oxazol-5-ones and [, , ]triazine-6-one derivatives. [, ] Relevance: While not directly containing the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, these compounds highlight the use of 3-formyl-2H-[1]-4-hydroxy-2-oxo-benzopyrans as building blocks. [, ] This suggests potential synthetic routes and strategies that could be adapted for preparing compounds related to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride by utilizing similar starting materials and reaction pathways.

15. TAEA and ISQ-1Compound Description: TAEA (a triarylethanolamine) and ISQ-1 (3-[(dimethylamino)-methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one) are blockers of the ultrarapid delayed rectifier potassium current (IKur). They have shown potential as atrial fibrillation treatments. []Relevance: While TAEA and ISQ-1 are not structurally similar to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, they are discussed in a study that investigates the atrial antiarrhythmic effects of IKur blockers. This study also examines the effects of MK-499, an IKr blocker structurally related to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. This suggests a potential shared pharmacological target or mechanism of action between these seemingly different compounds. []

16. MK-499Compound Description: (+)-N-[1′-(6-Cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] monohydrochloride (MK-499) is a blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), investigated for its potential in treating atrial fibrillation. []Relevance: MK-499 shares the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. While MK-499 has a more complex structure with a spirocyclic system and various substitutions, the shared core suggests a potential for similar pharmacological activities or interactions with ion channels. []

17. DPO-1Compound Description: (2-Isopropyl-5-methylcyclohexyl) diphenylphosphine oxide (DPO-1) is a novel IKur blocker being investigated for its antiarrhythmic efficacy. []Relevance: While DPO-1 is not structurally similar to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, it's investigated alongside other IKur and IKr blockers, including MK-499, which shares the 3,4-dihydro-2H-1-benzopyran core with the target compound. [] This shared research context suggests potential commonalities in their pharmacological profiles and mechanisms of action despite structural differences.

18. MDL 73404 and MDL 74270Compound Description: MDL 73404 (3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate) is a hydrophilic alpha-tocopherol analogue that acts as a free radical scavenger and has shown potential in reducing myocardial infarct size. MDL 74270 is its O-acetate derivative. [, ]Relevance: Both MDL 73404 and MDL 74270 share the 3,4-dihydro-2H-1-benzopyran core with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, making them structurally related compounds. [, ] Their activity as free radical scavengers and potential cardioprotective effects highlight the biological relevance of this core structure.

19. Compound 5 (tertiary amine analogue of MDL 73404)Compound Description: This compound is a tertiary amine analogue of the alpha-tocopherol analogue MDL 73404. It is also a free radical scavenger but does not accumulate in heart tissue to the same extent as MDL 73404. [] Relevance: While the exact structure of Compound 5 is not provided, its description as a tertiary amine analogue of MDL 73404, which itself shares the 3,4-dihydro-2H-1-benzopyran core with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, implies a structural relationship. [] Comparing their activities despite this structural variation provides insights into the structure-activity relationship within this class of compounds.

20. Pyrazolopyridine DerivativesCompound Description: This study focuses on the synthesis and antioxidant evaluation of a series of novel pyrazolopyridine derivatives. []Relevance: Although not directly containing the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, this study emphasizes the exploration of heterocyclic systems and their antioxidant properties. [] Considering the potential biological activities associated with benzopyrans, this research offers valuable insights into designing and evaluating compounds with similar pharmacological profiles.

21. 2-Hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-acetonitrileCompound Description: This compound is a key intermediate in the synthesis of nebivolol hydrochloride. []Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran core with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. The presence of fluorine at the 6-position in this compound and the phenyl group at the same position in the target compound further indicates their structural relationship. []

22. Chalcone Derivatives of PodophyllotoxinCompound Description: Two novel chalcone derivatives of podophyllotoxin, 2-benzylidene-6,7-dimethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one (4a) and 2-benzylidene-5,7-dichloro-6-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one (4b), were synthesized and evaluated for their cytotoxicity against mouse mammary carcinoma cells. []Relevance: While these compounds do not directly contain the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure, they highlight the use of a structurally similar scaffold, the 3,4-dihydro-2H-naphthalen-1-one system. This structural similarity could offer insights into potential synthetic strategies and biological activities relevant to the target compound. []

23. Amino-thiazolyl Derivatives of PodophyllotoxinCompound Description: Two novel amino-thiazolyl derivatives of podophyllotoxin, 7,8-dimethoxy-5-phenyl-4,5-dihydro-naphtha[1,2-d]thiazol-2-yl amine (5a) and 2-amino-6,8-dichloro-5-phenyl-4,5-dihydro-naphtho[1,2-d]thiazol-7-ol (5b), were synthesized and evaluated for their cytotoxicity against mouse mammary carcinoma cells. []Relevance: Similar to the chalcone derivatives, these compounds do not directly contain the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure but utilize a similar 4,5-dihydro-naphtho[1,2-d]thiazole scaffold. [] This structural similarity offers insights into potential synthetic strategies and biological activities relevant to the target compound.

24. CBK201352Compound Description: 6-([6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)]oxy)-N-(piperidin-4-yl)pyrazin-2-amine (CBK201352) is a compound with potent trypanocidal activity against Trypanosoma brucei, showing promise as a potential treatment for human African trypanosomiasis. []Relevance: CBK201352 shares the 3,4-dihydro-2H-1-benzopyran core with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. The presence of fluorine at the 6-position in CBK201352 and the phenyl group at the same position in the target compound further highlights their structural relationship. []

25. (E)-1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propen-1-oneCompound Description: This compound, identified from licorice (Glycyrrhiza glabra) roots, shows significant influenza virus neuraminidase (NA) inhibition and antiviral activity. []Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran core structure with 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [] Though significantly more complex, this compound highlights the presence of this core structure in natural products with potential medicinal properties, offering valuable insights for drug discovery and development.

Properties

CAS Number

191608-31-8

Product Name

6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

IUPAC Name

6-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

InChI

InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H

InChI Key

GCBKTMFPTBPUSK-UHFFFAOYSA-N

SMILES

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.